
3-(3,4-Difluorophenyl)propanoyl chloride
Overview
Description
3-(3,4-Difluorophenyl)propanoyl chloride (CAS 161712-76-1) is an acyl chloride derivative featuring a propanoyl chloride backbone substituted with a 3,4-difluorophenyl group. Its molecular formula is C₉H₇ClF₂O, with a molecular weight of 204.60 g/mol . The fluorine substituents on the aromatic ring contribute to electronic effects, such as increased electron-withdrawing character, which may influence reaction kinetics and product stability in synthetic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(3,4-Difluorophenyl)propanoyl chloride in laboratory settings?
- Methodology : The compound is typically synthesized via the reaction of 3-(3,4-Difluorophenyl)propionic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). The reaction is performed under anhydrous conditions, refluxed in an inert solvent (e.g., dichloromethane) for 2–4 hours. The product is isolated by evaporating excess reagent and solvent under reduced pressure .
- Key Considerations : Use moisture-free glassware and inert atmosphere (N₂/Ar) to prevent hydrolysis. Monitor completion via FTIR (disappearance of -OH and -COOH peaks at ~2500–3500 cm⁻¹ and formation of C=O stretch at ~1800 cm⁻¹) .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.5 ppm, split due to fluorine coupling) and the propanoyl chain (triplet at δ 3.1–3.3 ppm for CH₂ adjacent to carbonyl, triplet at δ 2.8–3.0 ppm for CH₂ adjacent to the aromatic ring) .
- ¹³C NMR : Carbonyl carbon at ~170 ppm, aromatic carbons at ~115–135 ppm (with splitting due to fluorine), and aliphatic carbons at ~30–40 ppm .
Q. What safety precautions are critical when handling this compound?
- Hazards : Lachrymatory, moisture-sensitive, and corrosive. Releases HCl gas upon hydrolysis .
- Protocols : Use fume hoods, wear nitrile gloves, and employ dry solvent techniques. Quench residues with ice-cold sodium bicarbonate .
Advanced Research Questions
Q. How do the electronic effects of the 3,4-difluorophenyl substituent influence the reactivity of the propanoyl chloride in nucleophilic acyl substitution reactions?
- Mechanistic Insight : The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Para-fluorine directs electrophilic substitution, while meta-fluorine enhances stability via inductive effects .
- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of acylation with aniline). Computational modeling (DFT) can quantify charge distribution at the carbonyl carbon .
Q. What strategies can optimize the yield of this compound in moisture-sensitive reactions?
- Optimization Techniques :
- Use molecular sieves (3Å) to scavenge trace water.
- Employ high-purity solvents (e.g., dichloromethane dried over CaH₂).
- Perform reactions under argon with Schlenk-line techniques.
Q. How can computational chemistry tools predict reaction pathways for synthesizing this compound?
- DFT Applications :
- Model the transition state of the chlorination reaction to identify energy barriers.
- Simulate electrostatic potential maps to predict reactive sites.
- Software : Gaussian or ORCA with B3LYP/6-31G(d) basis set. Compare computed vibrational frequencies (IR) with experimental data to validate models .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Case Study : reports a melting point of 49–53°C, while some literature may cite higher ranges.
- Resolution :
Verify purity via HPLC (≥98% by area).
Re-crystallize the compound from dry hexane/ethyl acetate.
Compare with authentic samples or collaborate with independent labs for cross-validation .
Q. Methodological Tables
Table 1 : Key Spectroscopic Data for this compound
Technique | Key Peaks/Data | Reference |
---|---|---|
¹H NMR (CDCl₃) | δ 7.2–7.5 (m, 3H, Ar-H), δ 3.2 (t, J=7 Hz, 2H), δ 2.9 (t, J=7 Hz, 2H) | |
FTIR | 1800 cm⁻¹ (C=O), 1200 cm⁻¹ (C-F) | |
MS (EI) | m/z 218 (M⁺), 183 (M⁺-Cl) |
Table 2 : Reaction Optimization Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Solvent | Dry CH₂Cl₂ | Maximizes solubility, minimizes hydrolysis |
Temperature | Reflux (40–45°C) | Balances reaction rate vs. side reactions |
Chlorinating Agent | SOCl₂ (1.5 equiv) | Ensures complete conversion of acid to chloride |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Propanoyl Chlorides
3-(3-Bromophenyl)propanoyl Chloride (CAS 335159-82-5)
- Molecular Formula : C₉H₈BrClO
- Molecular Weight : 247.52 g/mol
- Key Properties :
Comparison :
- The bromine atom in this compound is larger and less electronegative than fluorine, leading to reduced electronic withdrawal but increased steric hindrance .
- Bromine’s polarizability may enhance reactivity in radical or electrophilic substitution reactions compared to fluorine.
- Applications: Likely used in Suzuki couplings due to bromine’s compatibility with palladium catalysts, whereas the difluoro derivative may be preferred for electronic tuning in medicinal chemistry.
Propionyl Chloride (CAS 79-03-8)
- Molecular Formula : C₃H₅ClO
- Molecular Weight : 92.52 g/mol
Comparison :
- The absence of an aromatic ring in propionyl chloride results in lower molecular weight and higher volatility .
- Reactivity: More reactive in nucleophilic substitutions due to reduced steric hindrance, but lacks the electronic modulation provided by the difluorophenyl group.
- Applications: Widely used as a general acylating agent, whereas the difluoro derivative is tailored for synthesizing fluorinated bioactive molecules.
Fluorophenyl-Substituted Analogues with Different Functional Groups
3-(3-Chlorophenyl)-1-(3,4-Difluorophenyl)propan-1-one (CAS 898787-44-5)
- Molecular Formula : C₁₅H₁₁ClF₂O
Comparison :
- Reactivity : Ketones are less reactive toward nucleophiles compared to acyl chlorides, requiring harsher conditions for transformations.
- Electronic Effects : The combined presence of chlorine and fluorine may create a unique electronic environment for conjugation or binding in pharmaceutical intermediates.
3-[(3,4-Difluorophenyl)methyl]azetidine
- Molecular Formula : C₁₀H₁₁F₂N
- Key Properties: LogD (pH 7.4): -0.74 (highly hydrophilic) H-Bond Acceptors/Donors: 1/1
Comparison :
- The azetidine ring introduces basic nitrogen , enabling participation in acid-base chemistry, unlike the electrophilic acyl chloride group.
- Applications: Potential use in drug discovery for its rigid cyclic structure, whereas the difluorophenylpropanoyl chloride serves as a precursor for acylations.
Amino Acid Derivatives with Fluorophenyl Groups
(R)-3-Amino-3-(3-Fluorophenyl)propanoic Acid (CAS 117391-51-2)
Comparison :
- Reactivity : The carboxylic acid is less reactive than acyl chlorides, often requiring activation (e.g., via EDCl) for amide bond formation.
- Biological Relevance: Amino acid derivatives are integral to peptide synthesis, whereas the difluorophenylpropanoyl chloride is a reactive intermediate for introducing fluorinated acyl groups.
Properties
CAS No. |
161712-76-1 |
---|---|
Molecular Formula |
C9H7ClF2O |
Molecular Weight |
204.60 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)propanoyl chloride |
InChI |
InChI=1S/C9H7ClF2O/c10-9(13)4-2-6-1-3-7(11)8(12)5-6/h1,3,5H,2,4H2 |
InChI Key |
DDDFLVOQZPSQPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)Cl)F)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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